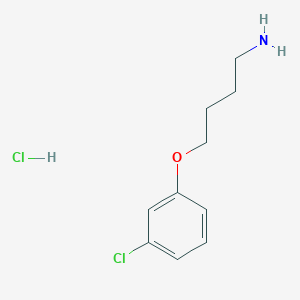
4-(3-Chlorophenoxy)butan-1-amine hydrochloride
Übersicht
Beschreibung
“4-(3-Chlorophenoxy)butan-1-amine hydrochloride” is a chemical compound with the CAS number 1864064-32-3 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “4-(3-Chlorophenoxy)butan-1-amine hydrochloride” is1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Chlorophenoxy)butan-1-amine hydrochloride” is 236.14 . It appears as a powder and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
One study focused on the synthesis of a minilibrary through the coupling of core amino compounds with carboxylic acids, where butan-1-amine served as a simplified structural core. This approach enabled the screening of compounds for cytotoxicity against cancer cells, highlighting the potential of derivatives for therapeutic applications (Chiang et al., 2009).
Advanced Material Science
In material science, a study demonstrated the synthesis of a coordination compound [Cu(CDTO)2(OAc)2] using a derivative of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CDTO) with copper, investigating its dielectric properties. This research points to the use of chlorophenoxy derivatives in developing materials with unique electronic properties (Yang, 2006).
Environmental Chemistry and Toxicology
Research on the photodegradation of azole fungicides, specifically triadimefon and triadimenol, which share a structural resemblance to 4-(3-Chlorophenoxy)butan-1-amine, has provided insights into environmental behavior and degradation pathways of such compounds. These studies are crucial for understanding the environmental impact and degradation mechanisms of chlorophenoxy herbicides and related chemicals (Silva et al., 2001).
Analytical Chemistry Applications
In analytical chemistry, the development of methods for the quantitation of chlorophenoxy acid herbicides showcases the relevance of related compounds in environmental monitoring. High-performance liquid chromatography (HPLC) combined with electrochemical detection has been employed to detect trace levels of pesticides, including those structurally related to 4-(3-Chlorophenoxy)butan-1-amine, in water sources, highlighting the importance of sensitive and selective analytical techniques in environmental science (Wintersteiger et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-4-3-5-10(8-9)13-7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLZCWSZMCOMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



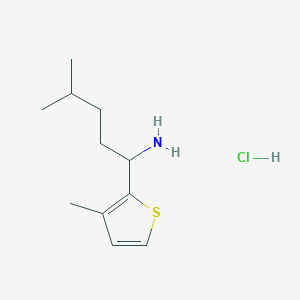



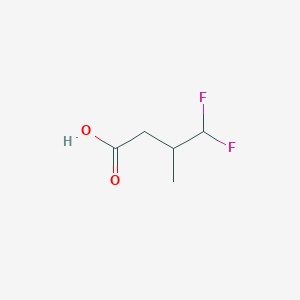

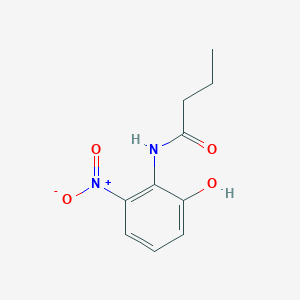
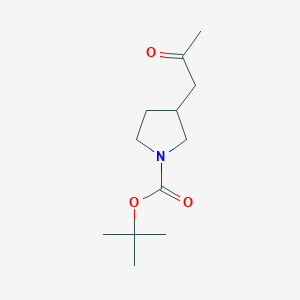
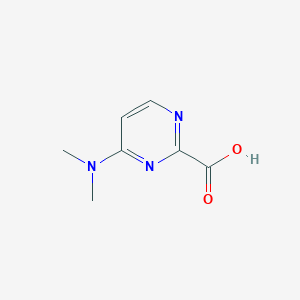
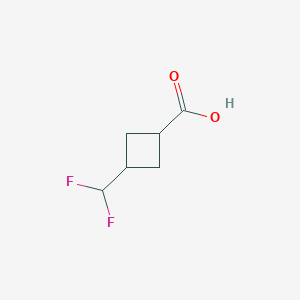
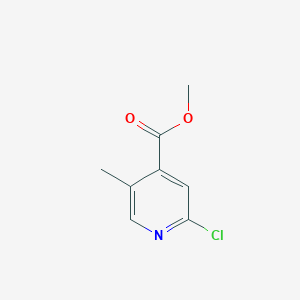
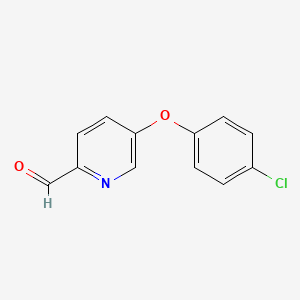
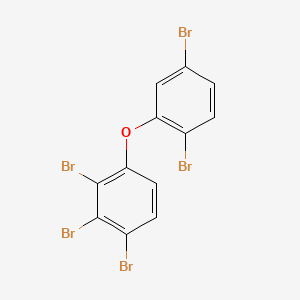
![Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate](/img/structure/B1432705.png)